Comprehensive Technical Guide on 4-[(Methylamino)methyl]benzoic Acid Hydrochloride (CAS 67688-73-7)
Comprehensive Technical Guide on 4-[(Methylamino)methyl]benzoic Acid Hydrochloride (CAS 67688-73-7)
Executive Summary
In the evolving landscape of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule drug design, the selection of bifunctional linkers dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic candidate. 4-[(Methylamino)methyl]benzoic acid hydrochloride (CAS 67688-73-7) is a highly specialized, rigid building block bridging the gap between flexible aliphatic chains and highly constrained aromatic systems.
This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its strategic utility in modulating peptide permeability via N-methylation, and field-proven synthetic protocols for its incorporation into complex molecular architectures.
Physicochemical Profiling
Understanding the baseline properties of 4-[(Methylamino)methyl]benzoic acid hydrochloride is critical for predicting its behavior in organic synthesis and biological systems. The hydrochloride salt form is specifically utilized to prevent auto-condensation and polymerization of the amino acid during long-term storage.
| Property | Specification |
| Chemical Name | 4-[(Methylamino)methyl]benzoic acid hydrochloride |
| CAS Number | 67688-73-7 (Base CAS: 96084-38-7) |
| Molecular Formula | C₉H₁₁NO₂ · HCl |
| Molecular Weight | 201.65 g/mol |
| LogP | -1.02 |
| Salt Form | Hydrochloride (HCl) |
| Key Functional Groups | Secondary amine (N-methyl), Carboxylic acid, Phenyl ring |
Mechanistic Utility in Drug Design
The structural architecture of 4-[(Methylamino)methyl]benzoic acid offers two distinct mechanistic advantages in drug development: conformational restriction and N-methylation .
The Causality of Conformational Restriction
Traditional flexible linkers (e.g., PEG chains or alkyl spacers) suffer from a high entropic penalty upon binding to a target receptor. By embedding a phenyl ring between the carboxylic acid and the amine, the degrees of rotational freedom are drastically reduced. This pre-organization locks the molecule into an extended conformation, lowering the entropic cost of target engagement and often resulting in a higher binding affinity.
The Pharmacokinetic Power of N-Methylation
The presence of the secondary amine (the methylamino group) is a deliberate design choice over its primary amine counterpart (e.g., p-aminomethylbenzoic acid, PAMBA). As demonstrated by Chatterjee et al., backbone N-methylation drastically improves both the metabolic stability and intestinal permeability of peptide-based drugs[1].
The causality is twofold:
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Loss of a Hydrogen Bond Donor (HBD): The N-methyl group replaces a polar N-H bond, increasing the overall lipophilicity of the molecule and reducing the desolvation energy required for the drug to passively diffuse across lipid bilayers[2][3].
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Steric Shielding: The bulky methyl group introduces steric hindrance around the adjacent amide bond (once coupled), preventing recognition and cleavage by proteolytic enzymes in the plasma and gastrointestinal tract[1].
Pharmacokinetic modulation via structural rigidification and N-methylation.
Synthetic Workflows & Experimental Protocols
Incorporating 4-[(Methylamino)methyl]benzoic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires specialized conditions. The secondary amine is significantly less nucleophilic than a primary amine due to steric hindrance, necessitating highly reactive coupling agents and orthogonal validation methods[4][5].
Protocol: Amide Coupling in SPPS
Step 1: Reagent Preparation & Neutralization Because the building block is a hydrochloride salt, it must be neutralized in situ to liberate the free amine and carboxylate for coupling.
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Weigh 3.0 equivalents (eq) of 4-[(Methylamino)methyl]benzoic acid hydrochloride relative to the resin loading capacity.
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Dissolve in anhydrous N,N-Dimethylformamide (DMF).
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Add 6.0 eq of N,N-Diisopropylethylamine (DIEA) to neutralize the HCl salt and provide the basic environment required for coupling.
Step 2: Activation with HATU Causality Check: Standard coupling reagents like HBTU or DIC/Oxyma are often insufficient for sterically hindered secondary amines. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered amines[6].
-
Add 2.9 eq of HATU to the mixture. (Using slightly less than 3.0 eq prevents capping of the resin by unreacted uronium species).
-
Pre-activate for 3 minutes at room temperature, then add the solution to the resin.
-
Agitate for 2 hours at room temperature.
Step 3: The Self-Validating System (Orthogonal Testing) A robust protocol must be self-validating. Relying solely on the standard Kaiser test is a critical error when working with N-methylated amino acids, as the Kaiser test only detects primary amines[5][6]. To definitively prove that the coupling was successful, you must run two orthogonal tests:
-
Kaiser Test (Primary Amine Check): Tests the resin for unreacted starting material. A successful coupling will yield a Negative (Yellow) result, proving the primary amine on the resin was consumed.
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Chloranil Test (Secondary Amine Check): Tests the resin for the newly introduced N-methyl group. The Chloranil reagent (tetrachlorobenzoquinone) specifically reacts with secondary amines[7][8]. A successful coupling will yield a Positive (Blue/Green) result, proving the secondary amine of the building block is now present and accessible.
Orthogonal validation workflow for secondary amine coupling in SPPS.
Analytical Characterization
Following cleavage from the resin (typically using a TFA/TIPS/Water cocktail), the crude product containing the 4-[(Methylamino)methyl]benzoic acid moiety must be characterized to confirm structural integrity.
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RP-HPLC: Utilize a C18 reverse-phase column. The presence of the N-methyl group and the phenyl ring generally increases the retention time compared to standard aliphatic linkers. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA modifier to suppress ionization of the carboxylic acid and sharpen the peak).
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LC-MS (ESI+): The secondary amine readily accepts a proton. Look for the
molecular ion peak corresponding to the mass of your synthesized conjugate.
References
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry". Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]
-
Peptide Scientific. "Commonly Used Colorimetric Reagents in SPPS peptide solutions". Dilun Biotechnology. Available at: [Link]
Sources
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. mdpi.com [mdpi.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 8. pubs.acs.org [pubs.acs.org]
